N-(4-bromo-2-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

Description

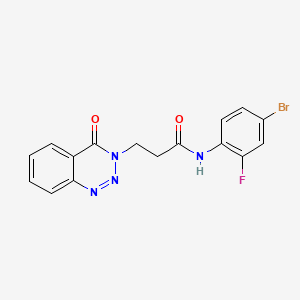

N-(4-bromo-2-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide is a synthetic organic compound featuring a benzotriazinone core (1,2,3-benzotriazin-4-one) linked via a propanamide chain to a 4-bromo-2-fluorophenyl substituent. The benzotriazinone moiety is a bicyclic system with three nitrogen atoms in the triazine ring, fused to a benzene ring, and a ketone group at the 4-position.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrFN4O2/c17-10-5-6-14(12(18)9-10)19-15(23)7-8-22-16(24)11-3-1-2-4-13(11)20-21-22/h1-6,9H,7-8H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNWRICEZJIRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H14BrFN4O2

- Molecular Weight : 405.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to specific receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor of certain kinases and enzymes involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound was able to inhibit biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

- Case Study on Anticancer Activity : In a preclinical trial published in Cancer Research, this compound was shown to significantly reduce tumor size in xenograft models of breast cancer when administered at a dosage of 10 mg/kg.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to ascertain long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Quinazoline Derivatives

- Compound 3c (): N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine Core Structure: Quinazoline (two nitrogen atoms in a bicyclic system). Substituents: 6-nitro group, 4-bromo-2-fluorophenylamine. The nitro group in 3c is a strong electron-withdrawing substituent, which may increase reactivity compared to the benzotriazinone’s oxo group. Such differences could influence binding affinity in biological targets, such as kinase inhibitors .

Chromen-4-one Derivatives ()

- Example 53: Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine. Core Structure: Chromen-4-one (oxygen-containing fused ring) with a pyrazolopyrimidine moiety. Substituents: Fluorophenyl groups. Comparison: The chromen-4-one system introduces oxygen into the heterocycle, altering electronic properties and hydrogen-bonding capacity compared to the nitrogen-rich benzotriazinone.

Substituent and Linker Modifications

Triazine Derivatives ()

- Compound 5l: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Core Structure: 1,3,5-Triazine. Substituents: 4-bromo-2-formylphenoxy, 4-methoxyphenoxy. Comparison: The triazine core lacks a fused benzene ring but shares nitrogen-rich characteristics. The formyl and methoxy groups introduce additional reactivity and solubility variations. The target compound’s propanamide linker may offer greater conformational flexibility compared to the ester and ether linkages in 5l .

Dihydropyrimidinone Derivatives ()

- 3-(4-Bromophenyl)-N-[(S)-1-phenylethyl]propanamide: Core Structure: Dihydropyrimidinone (partially saturated six-membered ring with two nitrogens). Substituents: 4-bromophenyl, phenylethyl group. The target compound’s fully aromatic benzotriazinone could exhibit stronger π-π interactions in biological systems .

Table 1: Comparative Analysis of Key Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.